Propionaldehyde oxime

Descripción general

Descripción

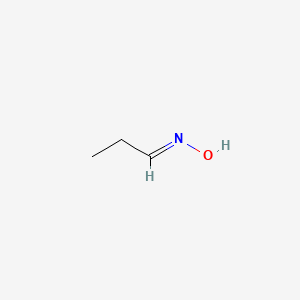

Propionaldehyde oxime, also known as Propanal oxime, Propanaldoxime, and Propionaldoxime, is an organic compound with the molecular formula C3H7NO . It is a derivative of propionaldehyde, a 3-carbon aldehyde .

Synthesis Analysis

Propionaldehyde oxime can be synthesized by the condensation of propionaldehyde with hydroxylamine . The process involves the reaction of propionaldehyde with hydroxylamine, resulting in the formation of propionaldehyde oxime .Molecular Structure Analysis

The molecular structure of propionaldehyde oxime consists of a carbon chain with an oxime functional group attached. The oxime group consists of a nitrogen atom double-bonded to a carbon atom, with a hydroxyl group attached to the nitrogen .Chemical Reactions Analysis

Oximes, including propionaldehyde oxime, can undergo various chemical reactions. They can be reduced to amines, undergo oxidation to form nitro compounds, or participate in Beckmann rearrangement . Gas chromatography-Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes .Physical And Chemical Properties Analysis

Propionaldehyde, from which propionaldehyde oxime is derived, is a colorless, volatile liquid at room temperature, with a pungent, fruity smell. It has a boiling point of 48°C and a melting point of -81°C. In terms of solubility, it is miscible with water, and soluble in ethanol and ether .Aplicaciones Científicas De Investigación

- Aryl Oxime Synthesis : Propionaldehyde oxime can be prepared from aryl aldehydes using hydroxylamine hydrochloride. Notably, this reaction can be carried out efficiently in mineral water at room temperature without the need for a catalyst. This method is both economical and environmentally friendly .

Pharmacology and Bioactive Reagents

Oxime derivatives play essential roles in various fields, including pharmacology. Here’s how propionaldehyde oxime contributes:

- Reactivators for Nerve Agents : Certain oximes, such as pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime, serve as reactivators for nerve agents. Pralidoxime, in particular, is an FDA-approved drug used to counteract the effects of organophosphorus compounds .

Analytical Chemistry

Propionaldehyde oxime finds applications in analytical techniques:

- Gas Chromatography (GC) and FTIR Spectroscopy : Researchers use GC combined with Fourier transform infrared (FTIR) spectroscopy to investigate the elution profiles of individual oxime isomers undergoing characteristic interconversion. The light-pipe FTIR interface enables online acquisition of data .

Other Potential Applications

While not as extensively studied, propionaldehyde oxime could have additional applications:

H. Goksu & E. Orhan (2021). “The local and natural sources in synthetic methods: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water.” Journal of Chemical Sciences, 133(79). Read more Gas chromatography–Fourier transform infrared spectroscopy reveals elution profiles of individual oxime isomers undergoing characteristic interconversion (dynamic chromatography) in GC. Read more Pharmaceuticals | Free Full-Text | FDA-Approved Oximes and Their … - MDPI. Read more

Mecanismo De Acción

Target of Action

Propionaldehyde oxime belongs to the class of organic compounds known as oximes . Oximes are usually generated by the reaction of hydroxylamine with aldehydes . .

Mode of Action

Oximes in general are known for their ability to reactivate the enzyme acetylcholinesterase (ache), which is crucial in nerve function .

Biochemical Pathways

A study has reported the dynamic molecular interconversion of oximes, including propionaldehyde oxime . This suggests that Propionaldehyde oxime may undergo isomerization, which could potentially affect various biochemical pathways.

Result of Action

Oximes in general are renowned for their widespread applications as organophosphate (op) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Action Environment

A study has reported that the synthesis of oximes from aryl aldehydes was prepared using hydroxylamine hydrochloride and was synthesized at maximum efficiency in mineral water at room temperature . This suggests that the action of Propionaldehyde oxime may be influenced by environmental factors such as temperature and the presence of mineral water.

Safety and Hazards

Propiedades

IUPAC Name |

(NE)-N-propylidenehydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-2-3-4-5/h3,5H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDZZSXEPSSHNC-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

73.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionaldehyde oxime | |

CAS RN |

627-39-4 | |

| Record name | Propionaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2841441.png)

![4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2841446.png)

![4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methoxy]-3-(hydroxymethyl)benzaldehyde](/img/structure/B2841452.png)

![(E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline](/img/structure/B2841455.png)

![2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2841456.png)

![1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2841460.png)